Cas no 2536-88-1 (1,2,3-benzotriazine-4-thiol)

1,2,3-Benzotriazine-4-thiol is a heterocyclic compound featuring a benzotriazine core functionalized with a thiol group at the 4-position. This structure imparts reactivity suitable for applications in organic synthesis, coordination chemistry, and pharmaceutical research. The thiol moiety enables facile derivatization, making it a versatile intermediate for constructing sulfur-containing heterocycles or metal complexes. Its aromatic system contributes to stability, while the electron-rich sulfur atom enhances nucleophilic reactivity. The compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its potential as a pharmacophore. Careful handling is advised due to the thiol group's sensitivity to oxidation. Storage under inert conditions is recommended to maintain purity.
1,2,3-benzotriazine-4-thiol structure
1,2,3-benzotriazine-4-thiol structure
Product name:1,2,3-benzotriazine-4-thiol
CAS No:2536-88-1
MF:C7H5N3S
Molecular Weight:163.1997
MDL:MFCD09033913
CID:262475
PubChem ID:3005834

1,2,3-benzotriazine-4-thiol 化学的及び物理的性質

名前と識別子

    • 1,2,3-Benzotriazine-4(3H)-thione
    • 1H-1,2,3-benzotriazine-4-thione
    • 1,2,3-Benzotriazin-4-yl hydrosulfide
    • 1,2,3-Benzotriazine-4-thiol
    • 3H-benzo[1,2,3]triazine-4-thione
    • 4-Mercapto-1,2,3-benzotriazin
    • 4-mercapto-1,2,3-benzotriazine
    • 4-Mercapto-benzotriazin-(1,2,3)
    • AC1MHJF9
    • AC1Q7G9C
    • benzo[d]1,2,3-triazine-4-thiol
    • NSC20122
    • SBB043890
    • SureCN7022115
    • 2536-88-1
    • benzotriazinethione
    • CHEMBL1712015
    • CAA53688
    • CCG-323952
    • 25465-34-3
    • SMR001548195
    • SCHEMBL11034516
    • DTXSID90180007
    • SOHTXRQJQMFAPQ-UHFFFAOYSA-N
    • 1,4-dihydro-1,2,3-benzotriazine-4-thione
    • SCHEMBL7022115
    • 8,9,10-triazabicyclo[4.4.0]deca-1,3,5,8-tetraene-7-thione
    • AKOS000274390
    • HMS3086B07
    • EN300-33588
    • MLS002638726
    • NSC-20122
    • NSC 20122
    • CS-0246653
    • 1,2,3-benzotriazine-4-thiol
    • MDL: MFCD09033913
    • インチ: InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
    • InChIKey: SOHTXRQJQMFAPQ-UHFFFAOYSA-N
    • SMILES: S=C1N=NNC2=CC=CC=C12

計算された属性

  • 精确分子量: 163.02055
  • 同位素质量: 163.02
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 68.8Ų

じっけんとくせい

  • 密度みつど: 1.47g/cm3
  • Boiling Point: 287ºC at 760mmHg
  • フラッシュポイント: 127.4ºC
  • Refractive Index: 1.772
  • PSA: 36.75
  • LogP: 1.68740

1,2,3-benzotriazine-4-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33588-0.05g
1,2,3-benzotriazine-4-thiol
2536-88-1 95%
0.05g
$66.0 2023-09-04
Enamine
EN300-33588-1.0g
1,2,3-benzotriazine-4-thiol
2536-88-1 95%
1.0g
$371.0 2023-02-14
Enamine
EN300-33588-0.5g
1,2,3-benzotriazine-4-thiol
2536-88-1 95%
0.5g
$271.0 2023-09-04
Enamine
EN300-33588-5g
1,2,3-benzotriazine-4-thiol
2536-88-1 95%
5g
$1075.0 2023-09-04
Aaron
AR00BW30-100mg
8,9,10-triazabicyclo[4.4.0]deca-1,3,5,8-tetraene-7-thione
2536-88-1 95%
100mg
$160.00 2025-01-24
A2B Chem LLC
AF53696-50mg
1,2,3-Benzotriazine-4-thiol
2536-88-1 95%
50mg
$105.00 2024-04-20
A2B Chem LLC
AF53696-10g
1,2,3-Benzotriazine-4-thiol
2536-88-1 95%
10g
$1712.00 2024-04-20
A2B Chem LLC
AF53696-100mg
1,2,3-Benzotriazine-4-thiol
2536-88-1 95%
100mg
$139.00 2024-04-20
A2B Chem LLC
AF53696-1g
1,2,3-Benzotriazine-4-thiol
2536-88-1 95%
1g
$426.00 2024-04-20
Aaron
AR00BW30-250mg
8,9,10-triazabicyclo[4.4.0]deca-1,3,5,8-tetraene-7-thione
2536-88-1 95%
250mg
$221.00 2025-01-24

1,2,3-benzotriazine-4-thiol 関連文献

1,2,3-benzotriazine-4-thiolに関する追加情報

1,2,3-Benzotriazine-4-thiol: A Comprehensive Overview

1,2,3-Benzotriazine-4-thiol, also known by its CAS number CAS No. 2536-88-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzotriazines, which are heterocyclic aromatic compounds with a six-membered benzene ring fused to a triazine ring. The presence of a thiol (-SH) group at the 4-position of the triazine ring imparts unique chemical properties to this molecule, making it a valuable compound for various applications.

The structure of 1,2,3-benzotriazine-4-thiol consists of a benzene ring fused to a triazine ring, with one of the nitrogen atoms in the triazine ring replaced by a sulfur atom. This substitution introduces both electron-donating and electron-withdrawing effects, which influence the compound's reactivity and stability. The thiol group is particularly reactive due to its lone pair of electrons on the sulfur atom, making it a potential candidate for nucleophilic substitution reactions.

Recent studies have highlighted the potential of 1,2,3-benzotriazine-4-thiol in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing two-dimensional (2D) covalent organic frameworks (COFs). These frameworks exhibit high porosity and stability, making them ideal for applications in gas storage and catalysis. The thiol group plays a crucial role in forming disulfide linkages during the assembly of these frameworks, ensuring robust connectivity between molecular units.

In addition to its role in materials science, 1,2,3-benzotriazine-4-thiol has also been investigated for its potential in drug design. The benzotriazine core is known for its ability to interact with biological targets such as protein kinases and G-protein coupled receptors (GPCRs). The thiol group can be further functionalized to enhance bioavailability and selectivity, opening avenues for the development of novel therapeutic agents.

The synthesis of 1,2,3-benzotriazine-4-thiol typically involves multi-step reactions starting from benzene derivatives. One common approach is the condensation of o-phenylenediamine with carbon disulfide (CS₂) in the presence of an acid catalyst. This reaction sequence leads to the formation of intermediate thioureas, which are subsequently cyclized to yield the desired benzotriazine derivative. Optimization of reaction conditions has significantly improved the yield and purity of this compound.

1,2,3-Benzotriazine-4-thiol exhibits interesting electronic properties due to its conjugated aromatic system and sulfur-containing functional group. These properties make it a promising candidate for applications in optoelectronics and sensing technologies. For example, researchers have demonstrated that thin films prepared from this compound can serve as sensitive layers in gas sensors for detecting toxic gases such as hydrogen sulfide (H₂S) and ammonia (NH₃).

In terms of environmental applications, 1,2,3-benzotriazine-4-thiol has shown potential as a precursor for biodegradable polymers. Its ability to form stable disulfide bonds under mild conditions makes it suitable for constructing polymer networks that can degrade under physiological conditions. This property is particularly valuable in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The study of CAS No. 2536-88-1 continues to evolve with advancements in synthetic chemistry and materials science. Its unique combination of structural features and functional groups positions it as a versatile building block for designing new materials with tailored properties. As research progresses, it is anticipated that this compound will find even more innovative applications across diverse fields.

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